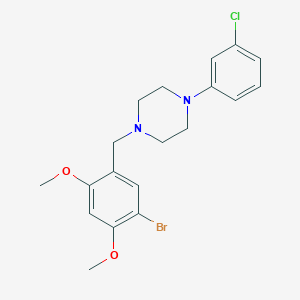
1-(5-bromo-2,4-dimethoxybenzyl)-4-(3-chlorophenyl)piperazine
Overview
Description
1-(5-bromo-2,4-dimethoxybenzyl)-4-(3-chlorophenyl)piperazine, also known as BDBP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been used in scientific research due to its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(3-chlorophenyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor activity. 1-(5-bromo-2,4-dimethoxybenzyl)-4-(3-chlorophenyl)piperazine has been shown to increase the release of serotonin, dopamine, and norepinephrine, which may contribute to its psychoactive effects. It has also been found to have an affinity for various receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors, which may contribute to its pharmacological properties.
Biochemical and Physiological Effects:
1-(5-bromo-2,4-dimethoxybenzyl)-4-(3-chlorophenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which may contribute to its psychoactive effects. 1-(5-bromo-2,4-dimethoxybenzyl)-4-(3-chlorophenyl)piperazine has also been found to have an effect on the activity of various enzymes, including monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
1-(5-bromo-2,4-dimethoxybenzyl)-4-(3-chlorophenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for various receptors, which makes it a useful tool for studying the pharmacology of these receptors. Another advantage is that it has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other psychoactive compounds. However, one limitation is that 1-(5-bromo-2,4-dimethoxybenzyl)-4-(3-chlorophenyl)piperazine has a relatively short half-life, which may make it difficult to study its pharmacokinetics in vivo.
Future Directions
There are several future directions for the study of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(3-chlorophenyl)piperazine. One direction is to further investigate its pharmacological properties, including its affinity for various receptors and its effect on neurotransmitter release. Another direction is to study its potential therapeutic applications, such as its use in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(3-chlorophenyl)piperazine on the brain and behavior.
Scientific Research Applications
1-(5-bromo-2,4-dimethoxybenzyl)-4-(3-chlorophenyl)piperazine has been studied extensively in scientific research due to its potential pharmacological properties. It has been found to have an affinity for various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. 1-(5-bromo-2,4-dimethoxybenzyl)-4-(3-chlorophenyl)piperazine has been shown to have an effect on the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
properties
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O2/c1-24-18-12-19(25-2)17(20)10-14(18)13-22-6-8-23(9-7-22)16-5-3-4-15(21)11-16/h3-5,10-12H,6-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZPCMBUSLYINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC(=CC=C3)Cl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



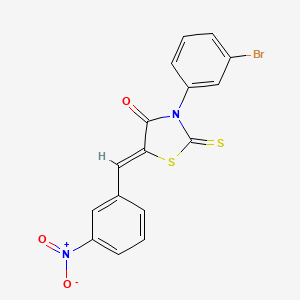
![5-bromo-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3742812.png)



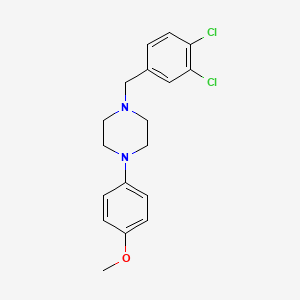


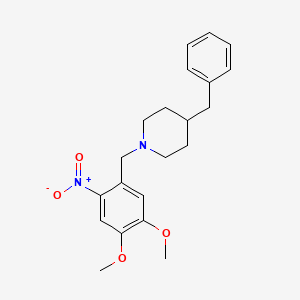
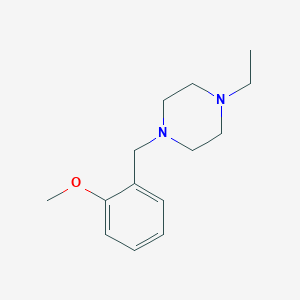
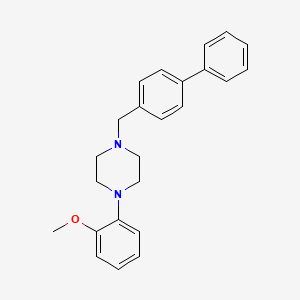
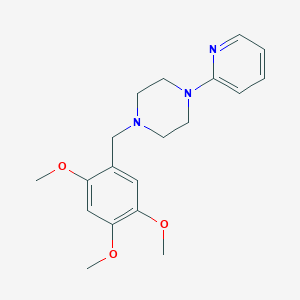

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742909.png)